[(2S,3R)-2-azaniumyl-3-hydroxyoctadecyl] hydrogen phosphate
Description
Structure
2D Structure
Properties
CAS No. |
19794-97-9 |
|---|---|
Molecular Formula |
C18H40NO5P |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[(2S,3R)-2-azaniumyl-3-hydroxyoctadecyl] hydrogen phosphate |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
InChI Key |
YHEDRJPUIRMZMP-ZWKOTPCHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O |
Appearance |
Unit:5 mgSolvent:nonePurity:98+%Physical solid |
physical_description |
Solid |
Synonyms |
[R-(R*,S*)]-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate); (2S,3R)-Sphinganine 1-Phosphate; C18-Dihydrosphingosine 1-Phosphate; Dihydrosphingosine-1-phosphate; Sphinganine 1-Phosphate; (2S,3R)-2-Amino-1,3-octadecanediol 1-(Dihydrogen Phosphate) |
Origin of Product |
United States |
Biochemical Pathways of Sphinganine 1 Phosphate Metabolism
De Novo Sphingolipid Biosynthesis and Sphinganine (B43673) Phosphorylation
The journey of sphinganine 1-phosphate begins with the de novo synthesis of sphingolipids, a fundamental process that occurs at the endoplasmic reticulum. This pathway commences with simple precursors and culminates in the formation of the sphingoid base backbone, which is then subject to phosphorylation.
Serine Palmitoyltransferase-Mediated Generation of Sphinganine
The initial and rate-limiting step in the de novo synthesis of all sphingolipids is catalyzed by the enzyme serine palmitoyltransferase (SPT). researchgate.netpatsnap.com This enzyme facilitates the condensation of L-serine and palmitoyl-CoA, a long-chain fatty acyl-CoA, to produce 3-ketodihydrosphingosine. nih.govnih.govechelon-inc.com This reaction is a pyridoxal 5'-phosphate (PLP)-dependent process. nih.gov
Following its formation, 3-ketodihydrosphingosine is rapidly reduced by the enzyme 3-ketodihydrosphingosine reductase, an NADPH-dependent reaction, to yield dihydrosphingosine, more commonly known as sphinganine. nih.govresearchgate.net Sphinganine represents the foundational long-chain base for the majority of sphingolipids in mammals.
The activity of SPT is tightly regulated, ensuring cellular homeostasis of sphingolipids. In humans, SPT is a heterodimeric enzyme complex composed of two main subunits, SPTLC1 and SPTLC2, with a third subunit, SPTLC3, also identified. mdpi.com The catalytic active site is located at the interface of the SPTLC1 and SPTLC2 subunits. researchgate.netnih.gov
Sphingosine (B13886) Kinase-Dependent Phosphorylation of Sphinganine
Once formed, sphinganine can be phosphorylated to generate sphinganine 1-phosphate. This crucial phosphorylation step is catalyzed by sphingosine kinases (SphKs), of which two major isoforms have been identified in mammals: SphK1 and SphK2. nih.gov These kinases utilize ATP to phosphorylate the primary hydroxyl group of sphinganine.
While both isoforms can phosphorylate sphingosine, SphK2 has demonstrated a broader substrate specificity and is capable of efficiently phosphorylating dihydrosphingosine (sphinganine). SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation, whereas SphK2 is found in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. patsnap.comnih.gov The phosphorylation of sphinganine to sphinganine 1-phosphate is a critical regulatory point, as it converts a precursor molecule into a potent signaling entity.
Catabolism and Degradation of Sphinganine 1-phosphate
The cellular levels of sphinganine 1-phosphate are not only controlled by its synthesis but also by its breakdown. The catabolism of sphinganine 1-phosphate can proceed through two primary routes: dephosphorylation back to sphinganine or irreversible cleavage into smaller metabolic products.
Irreversible Cleavage by Sphingosine 1-phosphate Lyase
The sole irreversible catabolic route for sphinganine 1-phosphate involves its cleavage by the enzyme sphingosine 1-phosphate lyase (S1PL). nih.govnih.gov This pyridoxal 5'-phosphate (PLP)-dependent enzyme is located at the endoplasmic reticulum and catalyzes the cleavage of the C2-C3 bond of sphinganine 1-phosphate. nih.govnih.gov
This reaction represents the final step in the degradation of the sphingoid base backbone and is a critical exit point from the sphingolipid metabolic pathway. nih.govnih.gov The activity of S1PL is essential for maintaining low intracellular levels of sphinganine 1-phosphate and for preventing the accumulation of sphingoid bases. nih.govnih.gov
The irreversible cleavage of sphinganine 1-phosphate by S1PL yields two distinct degradation products: a long-chain aldehyde and a phosphorylated head group. Specifically, the breakdown of sphinganine 1-phosphate (dihydrosphingosine 1-phosphate) results in the formation of hexadecanal and phosphoethanolamine. nih.gov
These products can then be channeled into other metabolic pathways. Hexadecanal can be further metabolized, while phosphoethanolamine can be utilized for the synthesis of phosphatidylethanolamine, a major component of cellular membranes. nih.gov
Table 1: Key Enzymes in Sphinganine 1-phosphate Metabolism
| Enzyme | Pathway | Substrate(s) | Product(s) |
| Serine Palmitoyltransferase (SPT) | De Novo Synthesis | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine |
| 3-Ketodihydrosphingosine Reductase | De Novo Synthesis | 3-Ketodihydrosphingosine, NADPH | Sphinganine, NADP+ |
| Sphingosine Kinase 2 (SphK2) | Phosphorylation | Sphinganine, ATP | Sphinganine 1-phosphate, ADP |
| Sphingosine 1-phosphate Phosphatase (SPPase) | Dephosphorylation | Sphinganine 1-phosphate | Sphinganine, Phosphate (B84403) |
| Sphingosine 1-phosphate Lyase (S1PL) | Cleavage | Sphinganine 1-phosphate | Hexadecanal, Phosphoethanolamine |
Interplay within the Sphingolipid Rheostat and Related Metabolites
The concept of the "sphingolipid rheostat" describes the cellular mechanism that determines cell fate through the dynamic balance of interconvertible sphingolipid metabolites. pnas.org Primarily, this model focuses on the opposing roles of ceramide, which promotes apoptosis, and sphingosine 1-phosphate (S1P), which supports cell survival and proliferation. mdpi.comnih.gov Sphinganine 1-phosphate, as a direct metabolic precursor and analog to S1P, is an integral component of this regulatory network. Its concentration and metabolism are intrinsically linked to the enzymes that govern the levels of these key bioactive lipids. tandfonline.comnih.gov
Sphinganine 1-phosphate exists at a critical metabolic juncture, with its fate dictated by the activity of several key enzymes that directly influence the sphingolipid rheostat. The phosphorylation of sphinganine to form sphinganine 1-phosphate is catalyzed by sphingosine kinases (SphK1 and SphK2). wikipedia.orgmdpi.com This action channels the sphinganine backbone away from the pathway leading to ceramide synthesis. nih.gov Overexpression of Sphingosine Kinase 1, in particular, has been shown to preferentially direct the flow of newly synthesized sphingoid bases, like sphinganine, toward the production of sphinganine 1-phosphate, thereby diverting them from being used for dihydroceramide (B1258172) formation. nih.gov
Once formed, sphinganine 1-phosphate can follow two primary metabolic routes:
Dephosphorylation: Sphinganine 1-phosphate can be dephosphorylated by sphingoid phosphate phosphatases (SPPs), reverting it to sphinganine. tandfonline.comahajournals.org This free sphinganine can then be acylated by ceramide synthases to form dihydroceramide, a direct precursor to the pro-apoptotic ceramide. mdpi.com This pathway allows for the recycling of the sphingoid base back into the ceramide production line, tipping the rheostat towards cell death.
The interplay between these enzymatic pathways highlights the significance of sphinganine 1-phosphate within the sphingolipid rheostat. The rate of its synthesis by sphingosine kinases versus its degradation by SPL or dephosphorylation by SPPs directly impacts the availability of substrates for both the pro-survival and pro-apoptotic arms of the sphingolipid network. nih.govnih.gov Consequently, the regulation of these enzymes provides a sophisticated mechanism for controlling cellular fate.
Table 1: Key Enzymes in Sphinganine 1-phosphate Metabolism
| Enzyme | Substrate(s) | Product(s) | Metabolic Role |
| Sphingosine Kinase 1 & 2 (SphK1/2) | Sphinganine, ATP | Sphinganine 1-phosphate, ADP | Synthesis of sphinganine 1-phosphate, diverting sphinganine from ceramide synthesis. nih.govwikipedia.org |
| Sphingoid Phosphate Phosphatase (SPP) | Sphinganine 1-phosphate | Sphinganine, Phosphate | Reverts sphinganine 1-phosphate to sphinganine, allowing it to re-enter the ceramide synthesis pathway. tandfonline.comahajournals.org |
| Sphingosine 1-phosphate Lyase (SPL) | Sphinganine 1-phosphate | Phosphoethanolamine, Palmitaldehyde | Irreversibly degrades sphinganine 1-phosphate, removing it from the sphingolipid pool. uniprot.orgmdpi.com |
Cellular and Molecular Mechanisms of Sphinganine 1 Phosphate Action
Intracellular Roles and Putative Targets
Historically, sphinganine (B43673) 1-phosphate has been considered an intracellular second messenger, a molecule that relays signals from receptors on the cell surface to target molecules inside the cell. ahajournals.org This section explores the evidence supporting this role and its impact on subcellular organelles and gene expression.
Investigation of Sphinganine 1-phosphate as an Intracellular Second Messenger
The concept of sphinganine 1-phosphate (S1P) as an intracellular second messenger has been a subject of extensive research and debate. ahajournals.org This hypothesis is supported by several lines of evidence. Various growth factors have been shown to increase the intracellular concentration of S1P by activating sphingosine (B13886) kinase, the enzyme responsible for its synthesis. nih.gov Studies involving the overexpression of sphingosine kinase have demonstrated increased intracellular levels of S1P, leading to enhanced cell proliferation and protection against apoptosis (programmed cell death). rupress.orgresearchgate.net These effects were observed without detectable secretion of S1P, suggesting an intracellular mode of action. rupress.orgresearchgate.net
Furthermore, the effects of S1P on cell growth and survival were not blocked by pertussis toxin, an inhibitor of certain G protein-coupled receptors, which are the primary targets of extracellular S1P. rupress.org This finding further supports the idea that S1P can act independently of cell surface receptors. rupress.org The balance between intracellular levels of S1P and ceramide, a pro-apoptotic sphingolipid, is considered a critical determinant of cell fate, often referred to as the "sphingolipid rheostat". nih.gov
However, the definitive identification of specific intracellular protein targets for S1P has remained elusive, leading to ongoing discussion about the precise mechanisms of its intracellular actions. nih.gov While the enzymes that metabolize S1P are highly conserved across species, from yeast to mammals, the G protein-coupled receptors that bind extracellular S1P are found primarily in higher organisms. ahajournals.org This evolutionary conservation of S1P-metabolizing enzymes supports the hypothesis of a fundamental intracellular role for this lipid mediator. nih.gov
Modulation of Subcellular Organelle Functions (e.g., Mitochondria, Endoplasmic Reticulum)
Sphinganine 1-phosphate and its metabolic enzymes are localized to various subcellular compartments, where they can directly influence the function of organelles such as the mitochondria and the endoplasmic reticulum (ER). frontiersin.org
The enzyme sphingosine kinase 2 (SPHK2), which produces S1P, is found within the nucleus, mitochondria, and the endoplasmic reticulum. frontiersin.org In the ER, S1P is involved in regulating the unfolded protein response (UPR) and ER stress-induced autophagy. uniprot.org It also plays a role in the trafficking of ceramides (B1148491) from the ER to the Golgi apparatus, thereby influencing the levels of these lipids within the ER. uniprot.org
Within the mitochondria, S1P generated by SPHK2 is suggested to regulate the pro-apoptotic proteins Bax and Bak, as well as prohibitin 2 (PHB2), a protein involved in mitochondrial structure and function. frontiersin.org This localization and activity within key organelles underscore the potential for S1P to act as a direct regulator of critical cellular processes at a subcellular level.
Regulation of Gene Expression
Emerging evidence indicates that sphinganine 1-phosphate can influence the expression of genes, further solidifying its role as an intracellular signaling molecule. S1P produced by sphingosine kinase 2 (SPHK2) in the nucleus has been shown to modulate gene expression and maintain telomere integrity. frontiersin.org
Additionally, S1P signaling is intertwined with the regulation of transcription factors. For instance, studies have shown that the expression of sphingosine-1-phosphate lyase, an enzyme that degrades S1P, is regulated by the GATA family of transcription factors in both Caenorhabditis elegans and humans. nih.gov Overexpression of the transcription factor GATA-4 in human cells led to an increase in sphingosine-1-phosphate lyase protein levels. nih.gov
Furthermore, S1P receptor-1 (S1PR1) signaling in endothelial cells has been found to regulate the NFκB and nuclear glucocorticoid receptor pathways, leading to the suppression of inflammation-related messenger RNAs. elifesciences.org This demonstrates a clear link between S1P signaling, originating from either extracellular or intracellular sources, and the transcriptional control of genes involved in key physiological processes. The regulation of sphingosine kinase 1 (SK1) itself is complex, involving various transcription factors that highlight its importance in pathways related to neuronal growth, hypoxia, and cancer. mdpi.comnih.gov
Extracellular Signaling and Receptor Interactions
In addition to its intracellular roles, sphinganine 1-phosphate is a potent extracellular signaling molecule that mediates a wide array of biological responses by binding to specific cell surface receptors. nih.gov
Sphinganine 1-phosphate as a Ligand for G Protein-Coupled Receptors
Sphinganine 1-phosphate (S1P) acts as the natural ligand for a family of five G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5. wikipedia.orgharvard.edu These receptors were formerly known as endothelial differentiation gene (EDG) receptors. jci.orgnih.gov The interaction between S1P and its receptors initiates a cascade of intracellular signaling events that regulate fundamental cellular processes, including proliferation, migration, survival, and cytoskeletal organization. nih.govwikipedia.org
The discovery that S1P is a high-affinity ligand for these receptors was a significant breakthrough in understanding its extracellular functions. jci.orgresearchgate.net For example, S1P binding to the S1P1 receptor (formerly Edg-1) on endothelial cells is crucial for vascular maturation and the regulation of angiogenesis. jci.orgresearchgate.net The binding of S1P to its receptors can trigger diverse downstream signaling pathways, depending on the receptor subtype and the specific G proteins they couple with. oup.com
Characterization of Specific Receptors Mediating Sphinganine 1-phosphate Signaling
The five S1P receptor subtypes exhibit distinct tissue distribution and couple to different heterotrimeric G proteins, leading to varied cellular responses. wikipedia.orgoup.com This specificity allows for a nuanced regulation of physiological processes.
| Receptor | G Protein Coupling nih.govoup.com | Primary Functions |
| S1P1 | Gi/o | Lymphocyte trafficking, vascular integrity, endothelial cell migration. wikipedia.orgresearchgate.netbohrium.com |
| S1P2 | Gi/o, Gq, G12/13 | Inhibition of cell migration, regulation of vascular tone. ahajournals.orgoup.com |
| S1P3 | Gi/o, Gq, G12/13 | Regulation of heart rate, vascular permeability. ahajournals.orgoup.com |
| S1P4 | Gi/o, G12/13 | Regulation of immune cell function, primarily in lymphoid and hematopoietic tissues. wikipedia.orgoup.com |
| S1P5 | Gi/o, G12/13 | Regulation of natural killer cell trafficking, expressed in the central nervous system and spleen. wikipedia.orgoup.com |
The S1P1 receptor is one of the most extensively studied. It couples exclusively to the Gi/o family of G proteins and is essential for lymphocyte egress from lymphoid organs. oup.combohrium.com In contrast, S1P2 and S1P3 receptors are more promiscuous in their G protein coupling, interacting with Gi/o, Gq, and G12/13 proteins. oup.com This allows them to mediate a broader range of cellular responses. The S1P4 and S1P5 receptors have more restricted expression patterns, primarily in the immune and nervous systems. wikipedia.org
In addition to the S1P1-5 family, research has identified GPR3, GPR6, and GPR12 as another family of constitutively active GPCRs for which S1P can act as a ligand. nih.gov
Transporter-Mediated Efflux and Influx Mechanisms
Sphinganine 1-phosphate (S1P), a bioactive sphingolipid, requires transport across cellular membranes to execute its diverse signaling functions. This movement is not a passive process but is facilitated by specific transporter proteins that regulate its efflux (out of the cell) and influx (into the cell), thereby controlling its availability to act on cell surface receptors or as an intracellular messenger. nih.govresearchgate.net
The export of S1P from the cell is a critical step for "inside-out" signaling, where intracellularly produced S1P acts on G protein-coupled receptors (S1PRs) on the cell surface in an autocrine or paracrine fashion. nih.gov Several members of the ATP-binding cassette (ABC) transporter family have been implicated in S1P efflux. oup.comsci-hub.se Another key transporter is Spinster homolog 2 (Spns2), a member of the major facilitator superfamily, which has been identified as a specific S1P transporter. researchgate.netsci-hub.senih.gov Studies in mice have demonstrated that Spns2 is crucial for the egress of T cells from the thymus and B cells from the bone marrow, processes dependent on an S1P gradient. researchgate.net
While the mechanisms of S1P efflux are becoming clearer, the processes governing its influx are less understood. Given its polar nature, it is unlikely that S1P can freely diffuse across the plasma membrane. It is hypothesized that proteins facilitating S1P transport through membranes may function more like channels. nih.gov The regulation of these transporters is critical; for instance, in macrophages, sphingosine kinase 2 (SphK2) activity is required for the stimulation of ABCA1-mediated cholesterol efflux, a process that also depends on signaling through the S1P receptor 3 (S1P3). nih.gov This suggests a complex interplay between S1P synthesis, transport, and receptor signaling in mediating cellular lipid homeostasis.
Inorganic phosphate (B84403) (Pi) transporters also play a role in the broader context of cellular metabolism that can influence sphingolipid dynamics. For example, the Pi transporter PiT1 is involved in cellular proliferation, and its expression is associated with the prognosis of certain cancers. frontiersin.org While not directly transporting S1P, the regulation of intracellular phosphate levels can impact the phosphorylation state and activity of numerous enzymes, including those in the sphingolipid pathway.
Table 1: Key Transporters and Their Role in Sphinganine 1-phosphate Dynamics
| Transporter | Family | Function | Cellular Context/Significance |
| Spns2 | Major Facilitator Superfamily | S1P Efflux | Essential for lymphocyte trafficking from primary lymphoid organs. researchgate.netsci-hub.senih.gov |
| ABC Transporters (e.g., ABCC1) | ATP-Binding Cassette | S1P Efflux | Contributes to the release of S1P, enabling autocrine and paracrine signaling. oup.comsci-hub.se |
| ABCA1 | ATP-Binding Cassette | Cholesterol Efflux (regulated by S1P) | S1P signaling via S1P3 regulates ABCA1-mediated cholesterol removal from macrophages. nih.gov |
Influence on Key Cellular Functions and Cell Fate Decisions
Regulation of Cell Proliferation and Survival
Sphinganine 1-phosphate is a pivotal regulator of cell fate, often acting as a pro-survival and pro-proliferative signal. mdpi.commdpi.comdovepress.com This contrasts with the functions of its metabolic precursors, ceramide and sphingosine, which typically promote cell growth arrest and apoptosis. mdpi.commdpi.com The balance between these lipids, often termed the "sphingolipid rheostat," is crucial in determining whether a cell proliferates and survives or undergoes apoptosis. mdpi.comnih.gov
S1P exerts its effects on proliferation and survival through both intracellular actions and by activating a family of five G protein-coupled receptors (S1PR1-5) on the cell surface. nih.govmdpi.comdovepress.com Activation of these receptors triggers various downstream signaling cascades. For instance, S1P can activate the ERK/MAP kinase and PI3K/AKT pathways, both of which are central to promoting cell cycle progression and inhibiting apoptosis. mdpi.comnih.govnih.gov Overexpression of sphingosine kinase 1 (SphK1), the enzyme that produces S1P, can promote the transition from the G1 to the S phase of the cell cycle, thereby increasing the rate of DNA synthesis and cell proliferation. nih.govamegroups.org Conversely, inhibiting SphK1 can lead to cell cycle arrest. nih.gov
In cancer biology, the SphK1/S1P pathway is frequently upregulated and contributes to tumor progression and resistance to chemotherapy. mdpi.comdovepress.com Elevated S1P levels can protect cancer cells from apoptosis induced by various treatments. mdpi.comamegroups.org For example, S1P signaling can inhibit the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. ahajournals.org Furthermore, the S1P-S1PR1 axis can induce a feedback loop involving STAT3 and IL-6, which promotes cancer cell invasion and survival. mdpi.com In HeLa cells, the S1P/S1P5 axis has been shown to promote mitotic progression and can override the spindle assembly checkpoint, potentially leading to chromosome segregation defects. nih.gov
Table 2: Research Findings on S1P's Role in Cell Proliferation and Survival
| Cell Type/Model | Key Finding | Signaling Pathway Implicated | Citation |
| HTC4 Hepatoma Cells | S1P treatment increased proliferation and inhibited serum-starvation-induced apoptosis via Edg3 (S1PR3) and Edg5 (S1PR5). | ERK/MAPK, c-Jun, c-Fos | nih.gov |
| HeLa Cells | S1P, secreted via Spns2, acts on S1P5 to promote mitotic progression and override the spindle assembly checkpoint. | PI3K-AKT, PLK1 | nih.gov |
| Breast Cancer Cells | The SPHK1/S1P/S1PR3 axis triggers migratory and proliferative phenotypes. | ERK1/2 | frontiersin.org |
| Various Cancer Cells | Elevated SphK1/S1P levels protect against drug-induced apoptosis (e.g., from cisplatin, doxorubicin). | Inhibition of ceramide-induced apoptosis; activation of survival pathways. | mdpi.comamegroups.org |
| Satellite Cells (Muscle Stem Cells) | S1P promotes progression through the cell cycle by repressing cell cycle inhibitors. | S1PR2/STAT3 | plos.org |
Impact on Cell Migration and Adhesion
Sphinganine 1-phosphate is a potent regulator of cell migration and adhesion, processes fundamental to development, immune responses, and cancer metastasis. plos.orgnih.govfrontiersin.org Its effects are highly context-dependent and are largely mediated by the differential expression and activation of its receptors, S1PRs, which can have opposing effects. ahajournals.orgfrontiersin.org
S1P signaling profoundly influences the cellular cytoskeleton, leading to the reorganization required for cell movement. nih.govfrontiersin.org It can induce the formation of lamellipodia, the protrusive structures at the leading edge of migrating cells. nih.govahajournals.org The activation of different S1P receptors can trigger distinct downstream pathways that control small Rho GTPases, key regulators of the actin cytoskeleton. For example, S1P1 is often linked to the activation of Rac, which promotes the formation of lamellipodia and cell migration, whereas S1P2 can activate Rho in a manner that inhibits Rac-dependent migration. ahajournals.org
In the vascular system, S1P plays a critical role in angiogenesis and maintaining endothelial barrier integrity. S1P1 activation in endothelial cells strengthens cell-cell adhesion by promoting the assembly of VE-cadherin-containing adherens junctions. mdpi.comnih.gov It also induces integrin activation and the formation of focal adhesions, which are crucial for cell migration on the extracellular matrix. nih.govnih.gov
The role of S1P in cancer extends to promoting invasion and metastasis. mdpi.comnih.gov By stimulating cell migration, S1P can facilitate the escape of tumor cells from the primary site. nih.gov Studies on gastric cancer have shown that lower levels of S1P phosphatase 1 (SGPP1), which dephosphorylates S1P, are associated with increased lymph node and distant metastasis. spandidos-publications.com Knockdown of SGPP1 in gastric cancer cell lines led to a significant increase in their invasive and migratory capabilities. spandidos-publications.com In contrast, some studies have reported that S1P can inhibit the chemotactic motility of breast cancer cells, suggesting its role can be cell-type specific. aacrjournals.org
Table 3: S1P's Influence on Cell Migration and Adhesion
| Cellular Process | Key Effect of S1P | Receptor/Pathway Involved | Cell Type/Context | Citation |
| Cell-Cell Adhesion | Induces VE-cadherin adherens junctions. | S1P1 | Vascular Endothelial Cells | mdpi.comnih.gov |
| Cell-Matrix Adhesion | Promotes integrin activation and focal contact assembly. | S1P1, S1P3 | Vascular Endothelial Cells | nih.gov |
| Cell Migration | Induces chemotaxis and lamellipodia formation. | S1P1, S1P3 (pro-migratory) | Fibroblasts, Endothelial Cells | nih.govahajournals.orgfrontiersin.org |
| Cell Migration | Inhibits Rac-dependent migration. | S1P2 (anti-migratory) | Various, including VSMCs | ahajournals.orgnih.gov |
| Cancer Cell Invasion | Knockdown of S1P phosphatase (SGPP1) increases invasion and migration. | Increased S1P levels | Gastric Cancer Cells | spandidos-publications.com |
Role in Cellular Differentiation Processes
Sphinganine 1-phosphate is an influential signaling molecule in the differentiation of various cell types, including muscle cells, osteoclasts, adipocytes, and neurons. frontiersin.orgmolbiolcell.orgarvojournals.orgembopress.org Its role is often mediated through the activation of specific S1P receptors, which trigger downstream pathways that drive the expression of lineage-specific genes. molbiolcell.orgarvojournals.org
In skeletal muscle, S1P is considered a pro-differentiating agent. molbiolcell.org It can induce myoblasts to exit the cell cycle and express muscle-specific proteins like myogenin and myosin heavy chain. molbiolcell.org This process has been shown to involve the upregulation of the gap junction protein connexin 43 (Cx43), which is dependent on the p38 MAPK pathway. molbiolcell.org S1P also plays a role in activating muscle stem cells, known as satellite cells, which is crucial for muscle regeneration. plos.org
The differentiation of bone cells is also modulated by S1P. In osteoclastogenesis (the formation of bone-resorbing cells), intracellular S1P can act as a negative feedback signal to attenuate differentiation. embopress.org However, S1P secreted by osteoclast precursors can act on osteoblasts (bone-forming cells) to increase their expression of RANKL, a key factor that promotes osteoclast formation. embopress.org This highlights a complex communication system between different bone cell types orchestrated by S1P.
S1P signaling is also implicated in adipogenesis, the differentiation of preadipocytes into fat cells. arvojournals.orgscirp.org Studies in 3T3-L1 cells, a model for adipogenesis, show that S1P treatment can increase the number and size of adipocytes and enhance the expression of key adipogenic transcription factors. arvojournals.org This effect appears to be mediated, at least in part, by the S1P1 receptor. arvojournals.org
Furthermore, S1P is involved in neuronal differentiation, where it can promote neuronal survival and axon elongation, effects that are dependent on the activity of sphingosine kinase. frontiersin.org
Physiological and Pathophysiological Relevance of Sphinganine 1 Phosphate
Contributions to Organ System Homeostasis
Sphinganine (B43673) 1-phosphate is a key regulator of homeostasis in various organ systems. Its functions are diverse, ranging from the control of vascular tone and permeability in the cardiovascular system to the modulation of immune cell trafficking and the maintenance of barrier functions in the gastrointestinal tract and skin. frontiersin.organnualreviews.orgnih.gov
Sphinganine 1-phosphate is a critical signaling molecule in the cardiovascular system, where it regulates vascular tone, endothelial barrier integrity, and angiogenesis. mdpi.comahajournals.org It is involved in both the development of the cardiovascular system and the physiological and pathological processes in mature organisms. mdpi.com The effects of S1P are primarily mediated through its receptors S1PR1, S1PR2, and S1PR3, which are expressed in various cardiovascular cells, including endothelial cells, smooth muscle cells, and cardiomyocytes. mdpi.com
Research has demonstrated that S1P signaling is essential for maintaining vascular homeostasis. nih.gov For instance, S1P associated with high-density lipoproteins (HDL) plays a role in supporting endothelial function, and alterations in S1P levels are linked to conditions like hypertension. biorxiv.org Studies in mice have shown that depletion of circulating S1P can lead to impaired left ventricular contractile function and hypotension. biorxiv.org Furthermore, S1P signaling contributes to cardiac function by modulating intracellular calcium levels and myofibril calcium sensitivity. ahajournals.org In pathological conditions such as diabetic cardiomyopathy, S1P has shown a protective role by promoting myocardial vascular homeostasis. nih.gov
Sphinganine 1-phosphate is a master regulator of the immune system, primarily known for its role in controlling the trafficking of lymphocytes. frontiersin.orgnih.gov A concentration gradient of S1P exists between the blood and lymphatic system and the lymphoid organs, which is essential for the egress of T and B cells from the thymus and secondary lymphoid organs into circulation. frontiersin.organnualreviews.org This process is mainly mediated by the S1P receptor 1 (S1PR1). frontiersin.org
Beyond lymphocyte trafficking, S1P signaling is involved in the differentiation and function of various immune cells. frontiersin.orgnih.gov It influences both innate and adaptive immune responses and is closely linked to inflammation. frontiersin.org For example, S1P can modulate the activity of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. frontiersin.org The S1P/S1PR signaling axis has been identified as a key player in the pathophysiology of inflammatory and autoimmune diseases. frontiersin.orgnih.gov
Sphinganine 1-phosphate plays a pivotal role in the development and function of the central nervous system (CNS). researchgate.netnih.gov It is involved in fundamental processes such as neurogenesis, neuronal survival, differentiation, and the formation of the myelin sheath that insulates nerve fibers. mdpi.comnih.govfrontiersin.org The expression of S1P and its receptors is crucial during embryonic brain development, and mice lacking the enzymes for S1P synthesis exhibit severe abnormalities in neurogenesis. frontiersin.org
In the mature nervous system, S1P continues to be important for neuronal signaling and function. researchgate.netnih.gov It has been shown to regulate the release of neurotransmitters like glutamate (B1630785) from hippocampal neurons. jneurosci.org S1P signaling also contributes to the maintenance of the blood-brain barrier and has been implicated in the pathophysiology of neurodegenerative disorders such as multiple sclerosis. nih.govnih.gov
In the gastrointestinal (GI) tract, sphinganine 1-phosphate is a key regulator of intestinal barrier function and inflammation. frontiersin.org The intestinal epithelium expresses S1P receptors, and S1P signaling is involved in maintaining the integrity of this barrier. mdpi.comunimi.it Studies have shown that S1P can enhance the expression of adherens junction proteins like E-cadherin, which are crucial for cell-cell adhesion in the intestinal lining. imrpress.com
Dysregulation of S1P signaling has been implicated in inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. nih.govfrontiersin.orgmdpi.com In these conditions, there is an imbalance in the immune response in the gut, and S1P plays a role in the trafficking of immune cells to the site of inflammation. nih.govfrontiersin.org Research suggests that targeting the S1P signaling pathway may be a promising therapeutic strategy for IBD. nih.govdovepress.com
Sphinganine 1-phosphate signaling is increasingly recognized for its significant role in the physiology and pathophysiology of the pulmonary system. frontiersin.org It is implicated in various lung diseases, including asthma and pulmonary arterial hypertension (PAH). nih.govnih.gov In asthma, S1P levels are elevated in the airways and are associated with airway hyperresponsiveness, inflammation, and remodeling. frontiersin.orgnih.govnih.gov S1P can stimulate the contraction of airway smooth muscle and is involved in the inflammatory cascade that characterizes asthmatic responses. nih.govnih.gov
In the context of PAH, a condition characterized by high blood pressure in the lung arteries, S1P has been shown to promote the proliferation of pulmonary artery smooth muscle cells, a key feature of the vascular remodeling seen in this disease. nih.govatsjournals.org Studies have found increased levels of S1P and its synthesizing enzymes in the lungs of patients with PAH and in animal models of the disease. nih.govplos.org
The skin serves as a critical barrier against the external environment, and sphinganine 1-phosphate plays a vital role in maintaining its integrity and function. nih.gov S1P is involved in regulating the differentiation of keratinocytes, the primary cells of the epidermis, which is essential for the formation of a healthy skin barrier. nih.gov The metabolism of S1P within the skin is a key regulator of epidermal homeostasis. nih.gov
Research has shown that an imbalance in S1P levels can lead to skin abnormalities. For example, mice lacking the enzyme that dephosphorylates S1P suffer from stunted growth and peeling skin due to an overabundance of S1P in their keratinocytes. nih.gov S1P signaling also influences the skin's immune responses and has been implicated in inflammatory skin disorders. frontiersin.org
Implications in Disease Contexts
Contributions to Inflammatory Responses and Autoimmune Disorders
Sphinganine 1-phosphate (S1P) is a critical signaling molecule in the regulation of immune responses. frontiersin.org Its involvement in both innate and adaptive immunity links it to the pathophysiology of various inflammatory and autoimmune diseases. frontiersin.orgnih.gov S1P signaling can influence the trafficking, differentiation, and function of immune cells. dovepress.comfrontiersin.org
In the context of inflammatory bowel disease (IBD), S1P levels are often elevated in the intestinal mucosa. frontiersin.org This increase is associated with the promotion of inflammatory responses. frontiersin.org S1P primarily exerts a proinflammatory effect by binding to its receptor, S1PR1, on lymphocytes, which facilitates their migration to inflamed tissues. frontiersin.orgwjgnet.com This process can be a key step in the inflammatory cascade seen in conditions like IBD. wjgnet.com Furthermore, S1P can activate inflammatory pathways such as nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3). dovepress.com In fact, S1P and the STAT3 signaling pathway can co-activate each other, creating an inflammatory loop that may contribute to carcinogenesis. dovepress.com
The role of S1P in autoimmune diseases is highlighted by its function in lymphocyte trafficking. biocrates.com The S1P gradient between tissues and blood directs the movement of lymphocytes, and modulating this pathway is a therapeutic strategy for conditions like multiple sclerosis, rheumatoid arthritis, and psoriasis. biocrates.com For instance, the immunosuppressant FTY720 (fingolimod), used for relapsing multiple sclerosis, targets S1P receptors. nih.gov
Involvement in Metabolic Dysregulation and Related Conditions
Sphinganine 1-phosphate plays a complex and sometimes contradictory role in metabolic syndrome, a cluster of conditions that includes obesity, insulin (B600854) resistance, hyperglycemia, and dyslipidemia. spandidos-publications.com S1P is involved in the regulation of glucose homeostasis and energy metabolism. spandidos-publications.commdpi.com
In obesity, S1P has been shown to mediate inflammation and influence adipocyte function. spandidos-publications.commdpi.com Elevated levels of S1P have been observed in individuals with obesity and are correlated with body mass index and fasting plasma insulin levels. biocrates.com The activation of different S1P receptors can have opposing effects on metabolic health. For example, activation of S1P1 or S1P3 receptors may improve obesity and related metabolic disorders, while S1P2 activation can have the opposite effect. spandidos-publications.commdpi.com
Regarding glucose metabolism, the S1P pathway can influence insulin secretion and sensitivity. spandidos-publications.com While some evidence suggests that intracellular S1P can impair pancreatic β-cell function, extracellular S1P may protect these cells. mdpi.com The balance of S1P signaling is therefore crucial in the context of type 2 diabetes. nih.gov Dysregulation of the S1P axis, including its production and transport, can modify metabolism and contribute to the development of metabolic diseases. nih.gov
Role in Cancer Progression and Mechanisms of Therapy Resistance
The dysregulation of sphingolipid metabolism, particularly the balance between pro-apoptotic ceramide and pro-survival sphinganine 1-phosphate, is a common feature in cancer. mdpi.comresearchgate.net This "sphingolipid rheostat" is critical in determining cell fate, with S1P promoting processes that are hallmarks of cancer, such as proliferation, angiogenesis, metastasis, and survival. mdpi.comresearchgate.net
Elevated levels of S1P and its synthesizing enzyme, sphingosine (B13886) kinase 1 (SphK1), are found in many types of tumors and often correlate with a poor prognosis. frontiersin.orgmdpi.comdovepress.com S1P signaling can drive tumors toward more aggressive forms and contributes to resistance to chemotherapy and radiation. mdpi.comamegroups.org For instance, S1P can protect cancer cells from drug-induced apoptosis. amegroups.org The overexpression of SphK1 and subsequent increase in S1P levels are linked to resistance to various therapeutic drugs. amegroups.org
S1P exerts its pro-cancer effects through both intracellular actions and by signaling through its cell surface receptors (S1PRs). mdpi.com S1PR1 signaling, in particular, is frequently associated with promoting tumor cell survival and migration. amegroups.org The S1P/S1PR axis has been implicated in the progression of numerous cancers, including glioblastoma, non-small cell lung cancer, and colon cancer. mdpi.comdovepress.com Downregulation of enzymes that degrade S1P, such as S1P lyase, is also observed in some cancers and can contribute to chemoresistance. frontiersin.orgmdpi.com
Connections to Neurodegenerative Conditions
Alterations in sphingolipid metabolism are increasingly recognized as a factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). nih.govmdpi.com In these conditions, there is often a shift in the balance between neuroprotective S1P and pro-apoptotic ceramide. nih.gov
In Alzheimer's disease, S1P levels and the activity of sphingosine kinases have been found to decline in a region-specific manner. mdpi.com This reduction in S1P, which is involved in neuronal survival and synaptic transmission, may contribute to neuronal cell death. plos.orgmdpi.com Conversely, levels of ceramide, a pro-apoptotic molecule, are often elevated in AD brains. mdpi.com Studies have shown significantly lower plasma S1P levels in individuals with various neurodegenerative diseases, including AD, dementia with Lewy bodies, and multiple system atrophy, compared to healthy controls. plos.org
The S1P/ceramide rheostat is also linked to the production and aggregation of pathological proteins like amyloid-β and α-synuclein. nih.govmdpi.com S1P signaling is important for processes that regulate learning, memory, and motor control. bohrium.com In advanced stages of AD, S1P receptor activity is decreased in the hippocampus, a key region for memory, suggesting that dysfunction in S1P signaling is associated with disease progression. bohrium.com
Links to Atherosclerosis
Sphinganine 1-phosphate has a multifaceted and sometimes paradoxical role in the development of atherosclerosis, a disease characterized by the buildup of plaques in arteries. nih.gov While some of its actions are considered atheroprotective, others may promote the disease. nih.gov
On the one hand, S1P is a component of high-density lipoprotein (HDL), often referred to as "good cholesterol," and contributes to some of HDL's beneficial effects. mdpi.com S1P can promote endothelial barrier function, which is crucial for preventing the initial steps of plaque formation. nih.govmdpi.com It can also suppress the expression of adhesion molecules on endothelial cells, thereby reducing the attachment of inflammatory cells. nih.gov
Association with Osteoporosis
Sphinganine 1-phosphate has emerged as a significant regulator of bone metabolism and is implicated in the pathophysiology of osteoporosis, a disease characterized by low bone mass and increased fracture risk. amegroups.orgnih.gov S1P plays a crucial role in the balance between bone formation by osteoblasts and bone resorption by osteoclasts. amegroups.orgmdpi.com
S1P acts as a coupling factor between osteoclasts and osteoblasts, promoting osteoblast proliferation and bone formation. nih.govresearchgate.net It also regulates the migration of osteoclast precursors from the blood to sites of bone resorption. nih.govresearchgate.net A disruption in this finely tuned process can lead to an imbalance where bone resorption outpaces formation, resulting in bone loss. mdpi.com
Clinical studies have suggested that systemically elevated S1P blood levels may be an independent risk factor for osteoporosis-related fractures. nih.gov Increased plasma S1P levels have been linked to lower bone mineral density and increased markers of bone resorption. amegroups.orgresearchgate.net This is thought to be due to an increased migration of osteoclast precursors into the bone tissue, leading to enhanced bone resorption. mdpi.com
Data Tables
| Disease Context | Key Role of Sphinganine 1-phosphate | Associated Mechanisms | References |
|---|---|---|---|
| Inflammatory & Autoimmune Disorders | Pro-inflammatory, regulates lymphocyte trafficking | Activation of NF-κB and STAT3 pathways, S1P gradient guides immune cell migration | frontiersin.orgdovepress.comfrontiersin.orgwjgnet.com |
| Metabolic Dysregulation | Modulates glucose homeostasis and adipocyte function | Receptor-specific effects (S1P1/3 vs. S1P2), influences insulin secretion and sensitivity | spandidos-publications.commdpi.comnih.gov |
| Cancer | Promotes tumor progression and therapy resistance | Shifts sphingolipid rheostat towards survival, activates pro-survival pathways (e.g., via S1PR1), protects against apoptosis | mdpi.comresearchgate.netamegroups.org |
| Neurodegenerative Conditions | Reduced levels contribute to neuronal cell death | Imbalance in S1P/ceramide rheostat, decreased neuroprotective signaling, linked to pathological protein aggregation | nih.govmdpi.complos.org |
| Atherosclerosis | Dual role: both atheroprotective and pro-atherogenic | Contributes to HDL's beneficial effects, maintains endothelial barrier; can also promote macrophage migration and inflammation | nih.govmdpi.comahajournals.org |
| Osteoporosis | Regulates bone remodeling, elevated levels linked to bone loss | Acts as an osteoclast-osteoblast coupling factor, regulates migration of osteoclast precursors | amegroups.orgnih.govmdpi.com |
Advanced Methodologies for Sphinganine 1 Phosphate Research
Analytical Chemistry Techniques for Accurate Quantification
The precise measurement of sphinganine (B43673) 1-phosphate (SA1P) and its structural analog, sphingosine (B13886) 1-phosphate (S1P), in biological samples is a complex task due to their low abundance and challenging physicochemical properties. bpsbioscience.comnih.gov Various sophisticated analytical methods have been developed to achieve the necessary sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of sphinganine 1-phosphate and other related sphingolipids. portlandpress.comnih.gov This technique offers superior sensitivity and specificity compared to other methods, making it ideal for analyzing complex biological matrices. portlandpress.comnih.gov The combination of liquid chromatography's separation power with the precise mass detection of tandem mass spectrometry allows for the reliable identification and quantification of low-concentration analytes like SA1P. echelon-inc.comnih.gov
LC-MS/MS systems, particularly those using a triple-quadrupole mass spectrometer, are frequently employed. nih.govaacrjournals.org The analysis is often performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions in what is known as multiple reaction monitoring (MRM). bpsbioscience.comnih.gov For instance, a common transition for S1P, a closely related and often co-analyzed compound, is from the precursor ion [M+H]⁺ at m/z 380.3 to the product ion at m/z 264.2. biorxiv.org
The accuracy of LC-MS/MS quantification heavily relies on the initial sample preparation and extraction protocol. The goal is to efficiently isolate the analyte from complex biological samples such as plasma, serum, tissues, and cells while minimizing matrix effects and degradation. portlandpress.comechelon-inc.com
A widely used method involves lipid extraction using a chloroform/methanol (B129727) solvent system under acidified conditions. portlandpress.comnih.gov This is often followed by evaporation of the solvent and reconstitution of the lipid extract in a solution compatible with the LC mobile phase. portlandpress.comnih.gov For different sample types, specific protocols are necessary.
Plasma and Serum: Samples are often prepared by protein precipitation with an organic solvent like methanol, which may contain the internal standard. rupress.org One method involves diluting plasma in tris-buffered saline (TBS) before precipitation with ice-cold methanol. rupress.org Another approach uses butanol extraction, which has been shown to prevent the artificial formation of other lysophospholipids that can occur with methods involving strong acidification. nih.gov
Tissues: Tissue samples, such as from the liver or kidney, are first homogenized. portlandpress.complos.org To prevent the decomposition of analytes like S1P before analysis, a heat stabilizer can be used on the tissue samples prior to preparation for MS. aacrjournals.org The homogenized tissue is then subjected to lipid extraction, often involving spiking with an internal standard to account for any loss during handling. portlandpress.com
Cells: Cultured cells are harvested, and lysates are prepared, typically by methods like freeze-thawing. researchgate.net The lysates are then extracted using protocols similar to those for tissues, often involving a chloroform/methanol mixture. portlandpress.com
The table below summarizes common extraction protocols for different biological samples.
| Sample Type | Extraction Protocol Summary | Key Considerations |
| Plasma/Serum | Protein precipitation with methanol or butanol extraction. nih.govrupress.org | Butanol extraction can reduce artificial analyte formation. nih.gov Sample collection and handling must be uniform to ensure data consistency. nih.gov |
| Tissues | Homogenization followed by acidified chloroform/methanol extraction. portlandpress.com Heat stabilization can be used to prevent analyte degradation. aacrjournals.org | Efficient homogenization is critical for complete extraction. portlandpress.com |
| Cells | Cell lysis (e.g., freeze-thawing) followed by acidified chloroform/methanol extraction. portlandpress.comresearchgate.net | Accurate cell counting is necessary for normalization. |
The use of internal standards (IS) is a cornerstone of accurate quantification in mass spectrometry. An ideal IS behaves chemically and physically like the analyte of interest, allowing it to correct for variations in sample preparation, injection volume, and ionization efficiency. portlandpress.comnih.gov
For the analysis of sphinganine 1-phosphate and related compounds, stable isotope-labeled analogs or structurally similar homologs are the preferred internal standards. nih.gov
Stable Isotope-Labeled Standards: These are considered the most accurate IS because their physicochemical properties are nearly identical to the endogenous analyte. Examples include deuterium-labeled S1P (d7-S1P) and ¹³C-labeled S1P ([¹³C₂D₂]S1P or ¹³C₅ C₁₈-S1P). nih.govnih.govechelon-inc.com These standards co-elute with the analyte but are distinguished by their different mass-to-charge ratios in the mass spectrometer.
Homolog Standards: When a stable isotope-labeled standard is not available, a close structural analog with a different chain length can be used. C17-S1P is a commonly used internal standard for the quantification of the more prevalent C18-S1P and SA1P. bpsbioscience.comnih.govresearchgate.net Studies have shown that both ¹³C-labeled C18-S1P and C17-S1P can yield very similar results in terms of linearity and detection limits. nih.govcreative-proteomics.com
The IS is typically added to the sample at the very beginning of the extraction process to account for analyte loss at every step. portlandpress.comnih.gov Quantification is then based on the ratio of the analyte's signal to the IS's signal.
Several strategies are employed to optimize LC-MS/MS methods, aiming to improve the separation, increase the signal intensity, and reduce background noise.
Chromatographic Separation: One of the main challenges in the chromatography of phosphorylated sphingolipids is peak broadening or tailing, which is caused by the interaction of the polar phosphate (B84403) group with the stationary phase or metal components of the HPLC system. bpsbioscience.com
Column Choice: Using specialized columns, such as those with C8 or C18 chemistry, can improve separation. aacrjournals.org Metal-free columns have been shown to significantly reduce peak tailing and improve sensitivity and reproducibility.
Mobile Phase Optimization: The mobile phase composition, typically a gradient of water and an organic solvent like methanol or acetonitrile (B52724) containing an additive like formic acid or ammonium (B1175870) formate, is carefully optimized to achieve sharp, symmetrical peaks and good separation from other lipids. aacrjournals.org
Dephosphorylation: An alternative approach involves the chemical removal of the phosphate group before analysis. For example, using hydrogen fluoride (B91410) (HF) to dephosphorylate S1P to its surrogate, sphingosine, can overcome the peak-broadening issue, leading to sharper peaks and enhanced sensitivity. bpsbioscience.comnih.gov
Mass Spectrometer Parameters: Tuning the mass spectrometer settings is critical for maximizing the signal. This includes optimizing the electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature) and the collision energy for the fragmentation of the precursor ion in the collision cell to produce the most intense and specific product ions. bpsbioscience.combiorxiv.org
High-Throughput Analysis: For clinical studies requiring the analysis of many samples, methods are optimized for speed. This can be achieved by using hydrophilic-interaction chromatography (HILIC), which allows for the co-elution of analytes and internal standards with very short analysis times, on the order of a few minutes. nih.gov
The following table outlines key optimization parameters for LC-MS/MS analysis.
| Parameter | Optimization Strategy | Desired Outcome |
| LC Column | Use of C8, C18, or metal-free columns. aacrjournals.org | Improved peak shape, reduced tailing, increased sensitivity. |
| Mobile Phase | Gradient elution with optimized solvents (e.g., methanol/water) and additives (e.g., formic acid). aacrjournals.org | Better separation of analytes from interfering compounds. |
| Ionization | Positive Electrospray Ionization (ESI) with optimized source parameters. bpsbioscience.comnih.gov | Maximized ion generation and signal intensity. |
| Detection | Multiple Reaction Monitoring (MRM) with optimized precursor/product ion transitions and collision energies. bpsbioscience.comnih.gov | High specificity and sensitivity for the target analyte. |
Alternative Spectrometric Methods (e.g., Direct Injection Mass Spectrometry)
While LC-MS/MS is the predominant technique, alternative methods exist. Direct injection mass spectrometry, also known as "shotgun" lipidomics, offers a simpler and faster approach by introducing the sample extract directly into the mass spectrometer without prior chromatographic separation. echelon-inc.com
This method is sensitive but suffers from a significant drawback: the lack of chromatographic separation means it is highly susceptible to matrix effects and interference from other compounds in the sample. echelon-inc.com To mitigate this, extensive multi-step extraction and sample clean-up procedures are required, which can be time-consuming and may not be suitable for high-throughput applications. echelon-inc.com Therefore, despite its simplicity, the integration of liquid chromatography in LC-MS/MS is generally preferred for its enhanced selectivity and specificity in complex sample analysis. echelon-inc.com
Isotope-Labeled Enzymatic Assays
Before the widespread adoption of mass spectrometry, enzymatic assays, often involving radioactive isotopes, were a primary method for quantification. echelon-inc.com These assays leverage the high specificity of enzymes.
A common approach for measuring sphingosine 1-phosphate (and by extension, sphinganine 1-phosphate) involves the use of sphingosine kinase, the enzyme that phosphorylates sphingosine to S1P. aacrjournals.orgplos.org In a radioenzymatic assay, the kinase reaction is performed in the presence of radiolabeled ATP, such as [γ-³²P]ATP or [γ-³³P]ATP. portlandpress.complos.org The amount of radiolabeled S1P produced is directly proportional to the amount of substrate (sphingosine) present.
To quantify endogenous S1P, the sample is first treated with alkaline phosphatase to dephosphorylate the S1P to sphingosine. aacrjournals.orgplos.org This sphingosine is then extracted and subsequently re-phosphorylated using sphingosine kinase and radiolabeled ATP. aacrjournals.orgplos.org The resulting radioactive S1P is then separated and quantified, typically by scintillation counting, providing a measure of the original S1P concentration in the sample. portlandpress.complos.org While highly sensitive, these methods involve the handling of radioactive materials and can be more complex and less direct than LC-MS/MS. echelon-inc.com
Molecular and Cell Biology Techniques for Functional Elucidation
Gene Expression Profiling (e.g., Real-time Quantitative PCR)
Real-time quantitative polymerase chain reaction (RT-qPCR) is a fundamental technique for investigating how sphinganine 1-phosphate influences gene expression. This method allows for the sensitive and specific quantification of messenger RNA (mRNA) levels, providing insights into the transcriptional regulation of genes involved in S1P signaling and its downstream effects.
For instance, studies have utilized RT-qPCR to analyze the expression of S1P receptors (S1PRs) in various tissues and cell types. In human and rat hearts, RT-qPCR has revealed that S1PR1 and S1PR3 are the most abundantly expressed subtypes in all chambers, while S1PR2 is expressed at lower levels, and S1PR4 and S1PR5 are often undetectable. frontiersin.orgnih.gov This differential expression pattern, confirmed across species, suggests distinct roles for each receptor in cardiac physiology. frontiersin.orgnih.gov Similarly, in human gestational tissues, RT-qPCR has been employed to demonstrate that the expression of all four analyzed S1P receptors is highest in the myometrium and lowest in the chorioamnion. biorxiv.org
Furthermore, RT-qPCR is instrumental in studying the regulation of genes involved in S1P metabolism. For example, in a mouse model of malaria-associated acute lung injury, RT-qPCR, in conjunction with other techniques, showed a significant increase in the expression of sphingosine kinase 1 (SphK1), the enzyme that produces S1P. plos.org In the context of neurodegenerative diseases, studies on in vitro models of Parkinson's disease have used RT-qPCR to show increased mRNA levels of S1P lyase (the enzyme that degrades S1P) and SphK2, alongside decreased expression of SphK1. mdpi.com
The technique is also critical for examining the expression of genes that are downstream of S1P signaling. In studies of HIV infection, RT-qPCR has been used to measure the mRNA levels of S1PR1 and its transcriptional regulator, Krüppel-Like Factor 2 (KLF2), in thymocytes. mdpi.com In smooth muscle cells, RT-qPCR has been used to show that S1P treatment can increase the expression of differentiation marker genes. ahajournals.org
The general workflow for using RT-qPCR in S1P research involves several key steps. First, total RNA is isolated from cells or tissues of interest. biorxiv.org This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. biorxiv.org The qPCR reaction itself is then performed using specific primers that target the gene of interest and a fluorescent dye that binds to double-stranded DNA, allowing for real-time monitoring of the amplification process. nih.gov The relative expression of the target gene is typically normalized to a stable housekeeping gene to control for variations in the amount of starting material. mdpi.com
| Technique | Application in S1P Research | Key Findings |
| Real-time Quantitative PCR (RT-qPCR) | Quantification of S1P receptor mRNA levels in various tissues. | Differential expression of S1PR subtypes in heart and gestational tissues. frontiersin.orgnih.govbiorxiv.org |
| Analysis of genes involved in S1P metabolism. | Upregulation of SphK1 in a mouse model of acute lung injury. plos.org | |
| Examination of downstream gene expression. | Altered expression of S1PR1 and KLF2 in thymocytes during HIV infection. mdpi.com |
Protein Expression and Post-translational Modification Analysis (e.g., Western Blot)
Western blotting is an indispensable technique for studying the protein-level effects of sphinganine 1-phosphate signaling. This method allows for the detection and quantification of specific proteins in a sample, providing crucial information about their expression levels and post-translational modifications, such as phosphorylation.
In the context of S1P research, Western blotting is frequently used to validate the findings from gene expression studies and to investigate the downstream signaling pathways activated by S1P. For example, in a mouse model of malaria-associated acute lung injury, Western blot analysis confirmed that the expression of both Sphingosine Kinase 1 (SphK-1) and S1P Receptor 3 (S1PR-3) proteins was significantly increased in the lung tissue of infected mice. plos.org This finding was consistent with the increased mRNA levels observed by RT-qPCR. plos.org Similarly, in studies of the heart, Western blotting has been used to detect and compare the protein levels of S1PR1 and S1PR3 in both human and rat myocardial tissue, confirming the results of mRNA analysis. nih.gov
Western blotting is also a key tool for elucidating the signaling cascades triggered by S1P. For instance, in studies of myoblast differentiation, Western blot analysis has been used to show that S1P induces the expression of Connexin 43 (Cx43), a gap junction protein. molbiolcell.org This technique has also been used to investigate the involvement of various signaling pathways, such as the p38 MAPK pathway, in S1P-induced protein expression. molbiolcell.org In CD4 T cells from transgenic mice overexpressing S1P1, Western blotting has been used to measure the expression of nuclear transcription factors like c-Maf and Gata3, which are involved in regulating cytokine production. aai.org
The general procedure for Western blotting in S1P research involves several steps. First, proteins are extracted from cells or tissues and separated by size using gel electrophoresis. nih.gov The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody that specifically recognizes the protein of interest. nih.gov After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme, which allows for the detection of the protein through a chemiluminescent or colorimetric reaction. nih.gov The intensity of the resulting band can be quantified to determine the relative amount of the target protein. molbiolcell.org
| Technique | Application in S1P Research | Key Findings |
| Western Blot | Validation of gene expression data at the protein level. | Increased protein expression of SphK-1 and S1PR-3 in a mouse model of acute lung injury. plos.org |
| Elucidation of downstream signaling pathways. | S1P-induced expression of Cx43 in myoblasts. molbiolcell.org | |
| Analysis of post-translational modifications. | Detection of phosphorylated proteins in S1P signaling cascades. |
In Vitro Cellular Models for Functional and Mechanistic Studies
In vitro cellular models are essential tools for dissecting the specific functions and underlying mechanisms of sphinganine 1-phosphate in a controlled environment. These models, which include primary cells and established cell lines, allow researchers to manipulate experimental conditions and observe the direct effects of S1P on cellular processes such as proliferation, differentiation, migration, and survival.
A wide variety of cell types have been used to study the effects of S1P. For example, endothelial cells have been used to investigate the role of S1P in regulating vascular barrier function and inflammation. ahajournals.orgnih.gov Studies using these cells have shown that S1P can induce the expression of cell adhesion molecules, which are important for the recruitment of inflammatory cells. ahajournals.org Smooth muscle cells have been used to study the effects of S1P on cell proliferation and differentiation, which are key processes in vascular remodeling. ahajournals.org
In the context of the nervous system, oligodendrocyte progenitor cells (OPCs) and mature oligodendrocytes have been used to study the role of S1P in myelination and neuroprotection. mdpi.com In vitro studies have shown that activation of S1P receptors can promote the survival and differentiation of these cells. mdpi.com Neuroblastoma cell lines have been used as models for neurodegenerative diseases like Parkinson's disease to investigate how S1P metabolism is altered in these conditions. mdpi.com
Myoblasts have been used to study the role of S1P in muscle differentiation. molbiolcell.org These studies have shown that S1P can induce the expression of muscle-specific proteins and promote the fusion of myoblasts into myotubes. molbiolcell.org Mast cells, which are important immune cells, have been used to study the role of S1P in inflammation and allergic responses. nih.gov
The use of in vitro models allows for a variety of experimental manipulations that are not possible in whole organisms. For example, researchers can easily treat cells with specific agonists or antagonists of S1P receptors to determine the involvement of each receptor subtype in a particular response. ahajournals.org They can also use inhibitors of specific signaling pathways to dissect the downstream mechanisms of S1P action. molbiolcell.org Furthermore, cells can be genetically modified to overexpress or knockdown specific proteins, providing further insights into their function.
| Cellular Model | Area of S1P Research | Key Findings from In Vitro Studies |
| Endothelial Cells | Vascular Biology, Inflammation | S1P induces expression of cell adhesion molecules. ahajournals.org |
| Smooth Muscle Cells | Vascular Remodeling | S1P promotes proliferation and differentiation. ahajournals.org |
| Oligodendrocytes | Neurobiology, Myelination | S1P receptor activation enhances cell survival and differentiation. mdpi.com |
| Neuroblastoma Cells | Neurodegenerative Disease | Altered S1P metabolism in a Parkinson's disease model. mdpi.com |
| Myoblasts | Muscle Differentiation | S1P induces expression of muscle-specific proteins. molbiolcell.org |
| Mast Cells | Immunology, Inflammation | S1P triggers chemokine release. nih.gov |
Genetic Manipulation and Gene Editing Techniques (e.g., Knockout/Knockdown Models)
Genetic manipulation and gene editing techniques, such as knockout and knockdown models, are powerful tools for elucidating the specific functions of genes involved in sphinganine 1-phosphate signaling. creative-biolabs.com These approaches allow researchers to reduce or eliminate the expression of a particular gene, and then observe the resulting phenotypic changes, thereby inferring the gene's function.
Knockout models involve the permanent inactivation of a gene in an organism, typically a mouse. This is often achieved through techniques like homologous recombination in embryonic stem cells. For example, the systemic knockout of the gene encoding S1P lyase (Sgpl1) in mice results in severe developmental defects and early postnatal lethality, demonstrating the critical role of this enzyme in development. mdpi.com The generation of knockout mice for each of the five S1P receptors has been instrumental in defining their specific physiological roles. biomolther.org
Knockdown models, on the other hand, involve the temporary reduction of gene expression. This is often achieved using techniques like RNA interference (RNAi), where small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into cells to target a specific mRNA for degradation. dovepress.com For example, in studies of myoblast differentiation, siRNA has been used to silence the expression of Connexin 43 to investigate its role in S1P-induced myogenesis. molbiolcell.org
More recently, the CRISPR/Cas9 system has emerged as a revolutionary tool for gene editing. synthego.com This system allows for the precise and efficient creation of gene knockouts, as well as other genetic modifications, in a wide variety of organisms and cell types. origene.com CRISPR/Cas9 has been used to knock down relevant genes in CHO cells to create cell lines with different abilities to produce lysosomal enzymes. creative-biolabs.com
| Technique | Description | Application in S1P Research |
| Gene Knockout | Permanent inactivation of a gene. | Studying the physiological roles of S1P receptors and metabolic enzymes in mice. mdpi.combiomolther.org |
| Gene Knockdown (e.g., RNAi) | Temporary reduction of gene expression. | Investigating the function of specific proteins in S1P signaling pathways in vitro. molbiolcell.org |
| CRISPR/Cas9 | Precise and efficient gene editing. | Creating knockout cell lines and organisms to study gene function. creative-biolabs.comsynthego.comorigene.com |
In Vivo Model Systems for Disease Pathogenesis Studies
In vivo model systems, particularly genetically modified mice, are indispensable for studying the role of sphinganine 1-phosphate in the pathogenesis of various diseases. These models allow researchers to investigate the complex interplay between different cell types and organ systems in a whole-organism context, which cannot be fully recapitulated in vitro.
A variety of mouse models have been developed to study the role of S1P in different diseases. For example, in the field of immunology, the experimental autoimmune encephalomyelitis (EAE) model is widely used to study multiple sclerosis (MS). nih.gov Studies using this model have shown that deletion of the S1P1 receptor in astrocytes reduces the severity of the disease, highlighting the importance of this receptor in neuroinflammation. nih.gov
In the context of cardiovascular disease, the rat carotid artery balloon injury model is used to study vascular injury and remodeling. ahajournals.org This model has been used to show that S1P receptors are differentially expressed after injury, suggesting that they play a role in the response to vascular damage. ahajournals.org Animal models of myocardial ischemia-reperfusion injury have been used to demonstrate the cardioprotective effects of S1P. ahajournals.org
Mouse models of malaria are used to study the pathogenesis of this infectious disease. These models have been used to show that low plasma levels of S1P are associated with cerebral malaria. frontiersin.org In a mouse model of malaria-associated acute lung injury, researchers have observed increased expression of SphK-1 and S1PR-3 in the lungs, suggesting a role for S1P signaling in the development of this complication. plos.org
In the field of neurodegeneration, transgenic mouse models of diseases like Parkinson's disease and Alzheimer's disease are used to study the role of S1P in these conditions. ucl.ac.uknih.gov For example, a mouse model of Parkinson's disease has been used to show that a modulator of S1P receptors can reduce synucleinopathy and improve gut motility. ucl.ac.uk
The zebrafish is another valuable in vivo model for studying S1P signaling, particularly during development. For example, a zebrafish mutant with a defect in an S1P receptor has been instrumental in understanding the role of S1P in heart development. dovepress.com
These in vivo models, in conjunction with the molecular and cellular techniques described above, provide a powerful platform for investigating the complex role of sphinganine 1-phosphate in health and disease, and for identifying potential therapeutic targets.
| In Vivo Model System | Disease Area | Key Findings Related to S1P |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Multiple Sclerosis | Deletion of S1P1 in astrocytes reduces disease severity. nih.gov |
| Rat Carotid Artery Balloon Injury Model | Cardiovascular Disease | Differential expression of S1P receptors after vascular injury. ahajournals.org |
| Mouse Models of Malaria | Infectious Disease | Low plasma S1P is associated with cerebral malaria. frontiersin.org |
| Transgenic Mouse Models of Neurodegeneration | Parkinson's, Alzheimer's | S1P receptor modulators show therapeutic potential. ucl.ac.uknih.gov |
| Zebrafish | Developmental Biology | S1P signaling is crucial for heart development. dovepress.com |
Future Research Directions and Therapeutic Prospects
Identification and Comprehensive Characterization of Specific Sphinganine (B43673) 1-phosphate Receptors
A pivotal area of future investigation is the definitive characterization of the receptor profile for sphinganine 1-phosphate. Currently, the biological effects of SA1P are largely attributed to its interaction with the five known G protein-coupled receptors for S1P (S1PR1-5). It is widely presumed that SA1P acts as an agonist at these same receptors, initiating cellular signaling. wikipedia.orgwikipedia.org
However, the comparative binding affinities and activation potentials of SA1P versus S1P at each receptor subtype have not been exhaustively detailed. Future research must focus on comprehensive binding assays and functional studies to determine if SA1P exhibits a distinct affinity profile or acts as a biased agonist, preferentially activating certain downstream pathways over others. A critical, yet speculative, direction is the search for novel, specific receptors that recognize SA1P with high affinity and selectivity. The identification of such a receptor would represent a paradigm shift in understanding sphingolipid signaling and open a completely new avenue for therapeutic intervention.
Elucidation of Sphinganine 1-phosphate-Specific Downstream Signaling Cascades
Assuming SA1P acts through the established S1P receptors, it remains crucial to elucidate whether its downstream signaling cascades are identical to or distinct from those activated by S1P. S1P receptor activation is known to couple to various heterotrimeric G proteins, including Gi/o, Gq, and G12/13. nih.govresearchgate.net This coupling initiates a cascade of intracellular events, including the activation of phosphatidylinositide 3-kinase (PI3K), extracellular signal-regulated kinase (ERK), phospholipase C (PLC), and the Rho family of small GTPases, which collectively regulate cell survival, proliferation, migration, and cytoskeletal arrangement. nih.govnih.gov
The critical unanswered question is whether SA1P, upon binding to these receptors, recapitulates the exact signaling signature of S1P. Future research should employ advanced proteomics and biochemical techniques to perform head-to-head comparisons of the signaling dynamics induced by SA1P and S1P. Investigating potential differences in the kinetics, magnitude, or specific signaling complexes formed upon receptor activation will be key to understanding the nuanced functional outputs specifically attributable to SA1P. For instance, it is plausible that SA1P could stabilize a receptor conformation that favors coupling to a different set of G proteins or downstream effectors, a phenomenon known as biased agonism.
Delineating Unique Biological Contributions of Sphinganine 1-phosphate Distinct from Sphingosine (B13886) 1-phosphate
While many biological functions of SA1P are thought to overlap with S1P, such as roles in immune cell trafficking and vascular development, the delineation of unique, non-redundant functions is a primary goal for future research. nih.gov A significant finding in this area comes from studies of allergic inflammatory diseases.
In patients with dust mite allergies, intravascular levels of both SA1P and S1P were found to be significantly associated with the severity of bronchial hyperreactivity. frontiersin.org This specific association of SA1P with a key pathophysiological feature of asthma highlights that it is not merely a biological bystander but an active participant in disease processes. frontiersin.orgfrontiersin.orgnih.gov Future studies must expand on this observation, investigating whether SA1P has a distinct role in recruiting specific immune cells, modulating airway smooth muscle contraction, or influencing tissue remodeling in the lungs. nih.govnih.gov Differentiating the precise contributions of SA1P from S1P in this and other contexts is essential for understanding its unique value as a potential therapeutic target.
Table 1: Comparative Profile of Sphinganine 1-phosphate (SA1P) and Sphingosine 1-phosphate (S1P)
| Feature | Sphinganine 1-phosphate (SA1P) | Sphingosine 1-phosphate (S1P) |
| Precursor | Sphinganine | Sphingosine |
| Key Metabolic Enzyme | Dihydroceramide (B1258172) Desaturase 1 (DEGS1) regulates precursor availability | Dihydroceramide Desaturase 1 (DEGS1) produces precursor |
| Receptor Interactions | Believed to act on S1PR1-5 | Acts on S1PR1-5 |
| Distinct Biomarker Role | Associated with severity of bronchial hyperreactivity in asthma. frontiersin.org | Associated with various inflammatory, cardiovascular, and cancerous diseases. nih.govplos.orgresearchgate.net |
Development of Novel Modulators Targeting Sphinganine 1-phosphate Metabolic Enzymes and Signaling Pathways
Therapeutically targeting the SA1P pathway requires the development of novel and specific molecular modulators. The metabolic pathway of SA1P offers several potential targets. SA1P is generated by the phosphorylation of sphinganine, a reaction catalyzed by sphingosine kinases (SphK1 and SphK2). creative-proteomics.com Sphinganine itself is a key intermediate in the de novo synthesis of sphingolipids and is converted to sphingosine by the enzyme dihydroceramide desaturase 1 (DEGS1). nih.govreactome.org
Future therapeutic strategies could focus on:
Sphingosine Kinase Inhibitors: While current SphK inhibitors block the production of both S1P and SA1P, the development of isoenzyme-specific inhibitors or compounds that selectively block the phosphorylation of sphinganine could offer more targeted control.
Dihydroceramide Desaturase 1 (DEGS1) Modulators: Targeting DEGS1 is a promising strategy to specifically manipulate the balance between SA1P and S1P. nih.gov Inhibition of DEGS1 would lead to an accumulation of sphinganine and its downstream metabolite SA1P, while simultaneously reducing the levels of sphingosine and S1P. Modulators of DEGS1 could therefore serve as powerful tools to dissect the specific roles of SA1P and could be developed as therapeutics for conditions where elevating SA1P is desirable. nih.govunimi.it
Assessment of Sphinganine 1-phosphate as a Biomarker in Disease Diagnostics and Prognostics
The potential of SA1P as a clinical biomarker is a rapidly developing field of interest. As noted, elevated levels of SA1P have been correlated with the severity of bronchial hyperreactivity in asthma, suggesting its utility in diagnosing or stratifying patients with allergic airway diseases. frontiersin.org
The critical next step is to conduct large-scale clinical and translational studies to assess SA1P levels in a broader spectrum of human diseases. This includes other inflammatory conditions, autoimmune disorders, cardiovascular diseases, and various forms of cancer. Such studies should aim to determine whether SA1P levels, either alone or as a ratio to S1P or ceramide, can serve as a reliable biomarker for:
Disease Diagnosis: Distinguishing between healthy individuals and those with early-stage disease.
Disease Prognosis: Predicting disease progression, severity, or response to therapy.
Pharmacodynamic Monitoring: Tracking the biological effect of drugs that target the sphingolipid metabolic pathway.
These investigations will clarify the clinical value of SA1P measurement and could lead to the development of new diagnostic tools.
Q & A
What are the optimal preanalytical conditions for preserving sphinganine 1-phosphate (Sa1P) stability in blood samples?
Basic
Sa1P levels are highly sensitive to preanalytical variables such as anticoagulant choice and storage temperature. For example, EDTA tubes and immediate cooling to 4°C minimize degradation, as prolonged exposure to room temperature (+22°C) significantly alters Sa1P levels over time . Researchers should standardize blood collection protocols, centrifuge samples within 1 hour, and store plasma at -80°C to mitigate artifactual changes.
How can researchers improve lipid extraction efficiency for Sa1P quantification in complex biological matrices?
Basic
The Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is widely used for sphingolipid extraction. Modifications, such as acidification with formic acid, enhance Sa1P recovery by stabilizing its phosphate group . Post-extraction, purify the chloroform layer and evaporate under nitrogen to avoid oxidation. Validation via spike-and-recovery experiments is critical to confirm extraction yields >90% .
What analytical techniques provide robust quantification of Sa1P in plasma, and how are they validated?
Methodological
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 µm).
- Ionization : Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for m/z 366.3→250.1 (Sa1P) .
- Internal Standards : Deuterated Sa1P (e.g., d17:1 Sa1P) corrects for matrix effects. Validate using linearity (R² >0.99), intra-/inter-day precision (CV <15%), and lower limit of quantification (LLOQ ≤10 nM) .
How does Sa1P dysregulation contribute to metabolic disturbances in COVID-19 patients?
Advanced
Sa1P, sphinganine, and sphingosine 1-phosphate (S1P) are significantly downregulated in COVID-19 plasma, correlating with disease severity. This suppression disrupts sphingolipid-mediated pro-survival signaling, exacerbating immune dysregulation. Targeted metabolomics (e.g., KEGG pathway mapping) reveals Sa1P’s role in TCA cycle modulation and inflammation, suggesting its potential as a prognostic biomarker .
What experimental strategies resolve contradictions in Sa1P’s dual roles in cancer progression?
Advanced
Sa1P exhibits context-dependent effects: it induces apoptosis in colon cancer via autophagic pathways but may promote survival in other cancers. To address contradictions:
- Model Systems : Compare Sa1P effects in cancer cell lines (e.g., HT-29 vs. MCF-7) under hypoxic vs. normoxic conditions .
- Pathway Inhibition : Use SPHK1/2 inhibitors (e.g., ABC294640) to isolate Sa1P-specific signaling from S1P .
- Multi-Omics Integration : Combine lipidomics with transcriptomics to identify Sa1P-regulated oncoproteins (e.g., PKC, COX-2) .
How does Sa1P interact with sphingolipid recycling pathways under prion-induced stress?
Advanced
In yeast models expressing [RNQ+] prions, Sa1P shows a weak correlation (r=0.27) with sphingolipid recycling, compared to stronger associations for phytosphingosine 1-phosphate (r=0.46). Use isotopic tracing (e.g., ¹³C-sphinganine) to track Sa1P flux and CRISPR-Cas9 knockout libraries to identify modifiers like ceramidases .
What evidence supports Sa1P as a biomarker for fumonisin toxicity, and how is it measured in vivo?
Advanced
Fumonisins inhibit ceramide synthase, causing Sa1P accumulation in mice. Quantify Sa1P in serum via LC-MS/MS and correlate with histopathological markers (e.g., liver fibrosis). A 2-fold elevation in Sa1P predicts early-stage toxicity, validated in longitudinal studies using receiver operating characteristic (ROC) curves .
How do enzymatic specificity and substrate competition affect Sa1P biosynthesis in mammalian systems?
Basic
SPHK1 preferentially phosphorylates sphingosine over sphinganine (10:1 activity ratio). To study Sa1P synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
